molecular formula C18H18ClNO2 B1438160 (4-Chlorophenyl)[4-(3-piperidinyloxy)phenyl]-methanone CAS No. 946759-28-0

(4-Chlorophenyl)[4-(3-piperidinyloxy)phenyl]-methanone

Cat. No.: B1438160
CAS No.: 946759-28-0
M. Wt: 315.8 g/mol
InChI Key: WGTGNCXIULQFAZ-UHFFFAOYSA-N
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Properties

IUPAC Name

(4-chlorophenyl)-(4-piperidin-3-yloxyphenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClNO2/c19-15-7-3-13(4-8-15)18(21)14-5-9-16(10-6-14)22-17-2-1-11-20-12-17/h3-10,17,20H,1-2,11-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WGTGNCXIULQFAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)OC2=CC=C(C=C2)C(=O)C3=CC=C(C=C3)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201202821
Record name Methanone, (4-chlorophenyl)[4-(3-piperidinyloxy)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201202821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

315.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

946759-28-0
Record name Methanone, (4-chlorophenyl)[4-(3-piperidinyloxy)phenyl]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=946759-28-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methanone, (4-chlorophenyl)[4-(3-piperidinyloxy)phenyl]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201202821
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Chemical Reactions Analysis

(4-Chlorophenyl)[4-(3-piperidinyloxy)phenyl]-methanone undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to optimize the reaction outcomes . The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

(4-Chlorophenyl)[4-(3-piperidinyloxy)phenyl]-methanone has several scientific research applications, including:

Mechanism of Action

The mechanism of action of (4-Chlorophenyl)[4-(3-piperidinyloxy)phenyl]-methanone involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

(4-Chlorophenyl)[4-(3-piperidinyloxy)phenyl]-methanone can be compared with other similar compounds, such as:

    (4-Chlorophenyl)[4-(3-morpholinyl)phenyl]-methanone: This compound has a similar structure but contains a morpholine ring instead of a piperidine ring.

    (4-Chlorophenyl)[4-(3-pyrrolidinyl)phenyl]-methanone: This compound features a pyrrolidine ring instead of a piperidine ring.

The uniqueness of (4-Chlorophenyl)[4-(3-piperidinyloxy)phenyl]-methanone lies in its specific structural properties and the resulting biological and chemical activities.

Biological Activity

(4-Chlorophenyl)[4-(3-piperidinyloxy)phenyl]-methanone, also known by its CAS number 946759-28-0, is an organic compound characterized by its unique structural features, including a chlorophenyl group and a piperidinyloxy moiety. This compound has garnered interest for its potential biological activities, particularly in the fields of neuropharmacology and oncology.

Chemical Structure and Properties

The molecular formula of (4-Chlorophenyl)[4-(3-piperidinyloxy)phenyl]-methanone is C16_{16}H16_{16}ClN1_{1}O2_{2}, with a molecular weight of approximately 315.8 g/mol. The presence of both a carbonyl group and a piperidine ring suggests diverse reactivity and interaction capabilities with biological targets.

Research indicates that this compound interacts with various enzymes and proteins, influencing several biochemical pathways:

  • Enzyme Interactions : It has been shown to interact with cAMP-dependent protein kinase catalytic subunit alpha, glycogen synthase kinase-3 beta, and other kinases, suggesting a role in modulating phosphorylation events critical for cellular signaling.
  • Cellular Effects : The compound affects cellular processes such as proliferation and differentiation, particularly noted in studies involving endometrial implants, indicating its potential in regulating cell growth.

The molecular mechanism of (4-Chlorophenyl)[4-(3-piperidinyloxy)phenyl]-methanone involves specific binding interactions with biomolecules. It can act as both an inhibitor and activator of various enzymes, leading to alterations in gene expression and cellular responses. Its ability to modulate neurotransmitter systems suggests potential applications in treating neurological disorders.

In Vitro Studies

In vitro studies have demonstrated the compound's ability to inhibit the growth of cancer cell lines. For instance, compounds structurally related to (4-Chlorophenyl)[4-(3-piperidinyloxy)phenyl]-methanone have shown significant inhibition of Wnt-dependent transcription and reduced proliferation in SW480 and HCT116 cancer cells, with IC50_{50} values as low as 0.12 μM .

In Vivo Studies

Animal model studies indicate variable effects based on dosage. Lower doses have been associated with beneficial outcomes such as reduced bone loss in ovariectomized rats, while higher doses may exhibit cytotoxic effects on tumor growth .

Case Study 1: Neuropharmacological Potential

A study investigating the interactions of (4-Chlorophenyl)[4-(3-piperidinyloxy)phenyl]-methanone with neurotransmitter systems revealed its potential for modulating dopamine and serotonin pathways. This suggests avenues for research into treatments for conditions like depression or schizophrenia.

Case Study 2: Anticancer Activity

Another study focused on the anticancer properties of related compounds demonstrated that (4-Chlorophenyl)[4-(3-piperidinyloxy)phenyl]-methanone could inhibit tumor growth in xenograft models. The reduction of Ki67 expression indicated decreased cell proliferation within treated tumors .

Summary Table

Aspect Details
Molecular Formula C16_{16}H16_{16}ClN1_{1}O2_{2}
Molecular Weight 315.8 g/mol
Biological Targets cAMP-dependent protein kinase, glycogen synthase kinase-3 beta
IC50_{50} Values As low as 0.12 μM in cancer cell lines
Potential Applications Neuropharmacology, oncology

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.